1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
CAS No.: 887588-14-9
Cat. No.: VC13553062
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887588-14-9 |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-5-4-6-15(23)12-22-14-9-7-13(8-10-14)18(19,20)21/h7-10,15,22H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | AGKAKKFWVXEJRP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring with two key substituents:
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom, which acts as a protective moiety for amines during multi-step syntheses.
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A methyl group at the second carbon, further substituted with a 4-trifluoromethyl-phenylamino group. The trifluoromethyl (-CF) group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
The three-dimensional conformation reveals a chair configuration for the piperidine ring, with the bulky Boc group occupying an equatorial position to minimize steric hindrance .
The trifluoromethyl group significantly enhances lipophilicity (), making the compound suitable for crossing biological membranes in drug discovery .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential functionalization of the piperidine ring:
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Piperidine Protection: The primary amine of piperidine is protected with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine .
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Mannich Reaction: Introduction of the phenylamino-methyl group via a Mannich-type reaction using formaldehyde and 4-trifluoromethylaniline .
Key challenges include regioselectivity during the Mannich reaction and avoiding premature deprotection of the Boc group. Yields vary based on reaction conditions, with optimized protocols achieving ~60–70% efficiency .
Reactivity Profile
The Boc group is susceptible to acidic conditions (e.g., HCl in dioxane), enabling controlled deprotection to regenerate the free amine. The trifluoromethylphenyl moiety participates in electrophilic aromatic substitution reactions, though the electron-withdrawing -CF group directs incoming electrophiles to meta positions .
Applications in Research
Pharmaceutical Intermediate
This compound is primarily utilized as a building block in drug discovery. Its structure aligns with pharmacophores targeting:
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Neurological Disorders: Piperidine derivatives modulate neurotransmitter receptors (e.g., σ-1, NMDA) .
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Anti-inflammatory Agents: The -CF group may enhance binding to cyclooxygenase (COX) enzymes .
Agrochemical Development
In agrochemistry, the trifluoromethyl group improves pesticide stability against metabolic degradation. Preliminary studies suggest activity against insect acetylcholinesterase .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves (EN 374), goggles, lab coat |
| Ventilation | Use fume hoods to avoid aerosol inhalation |
| Storage | Tightly sealed in cool, dry conditions |
Environmental Impact
No ecotoxicity data are available, but disposal via licensed incineration is recommended to prevent environmental release .
Structural Analogs and Comparative Analysis
The compound’s uniqueness lies in its substitution pattern. Key analogs include:
| Compound | Substitution Pattern | Key Difference |
|---|---|---|
| 1-Boc-4-(trifluoromethyl)aniline | CF at piperidine’s 4-position | Altered receptor affinity |
| N-(4-Trifluoromethyl)aniline | Lacks piperidine ring | Reduced conformational rigidity |
The para-substituted CF group in 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine optimizes steric and electronic interactions compared to ortho or meta isomers .
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